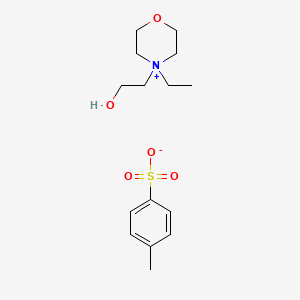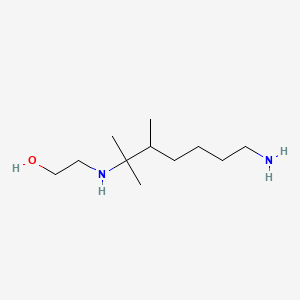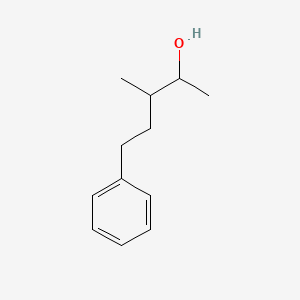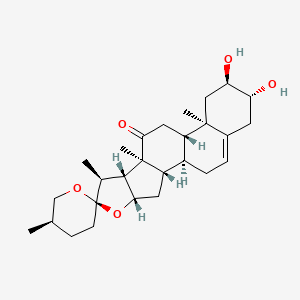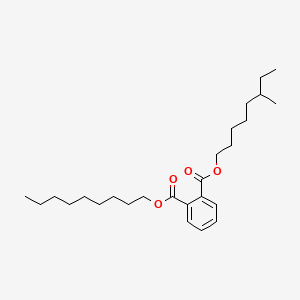
6-Methyloctyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctyl nonyl phthalate typically involves the esterification of phthalic anhydride with 6-methyloctanol and nonanol under acidic conditions . The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyloctyl nonyl phthalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 6-methyloctanol or nonanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
6-Methyloctyl nonyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, including hoses, cables, and flooring.
Mechanism of Action
The mechanism of action of 6-Methyloctyl nonyl phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system.
Neurological Effects: It can affect neural structures and processes, potentially leading to neurological disorders.
Reproductive Health: It can alter reproductive processes by interacting with hormone receptors and intracellular signaling pathways.
Comparison with Similar Compounds
6-Methyloctyl nonyl phthalate can be compared with other phthalate esters such as:
Diisononyl phthalate (DiNP): Similar in structure but with different alkyl groups.
Di(2-ethylhexyl) phthalate (DEHP): Another common plasticizer with different alkyl groups.
Di-n-butyl phthalate (DnBP): A lower molecular weight phthalate with different applications.
Uniqueness
This compound is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates .
Properties
CAS No. |
85391-54-4 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(6-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(3)5-2/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
InChI Key |
IQEHDTICMJAPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


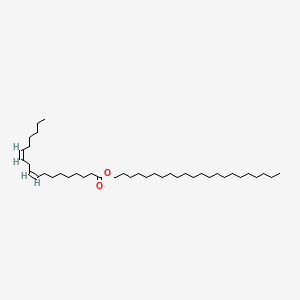
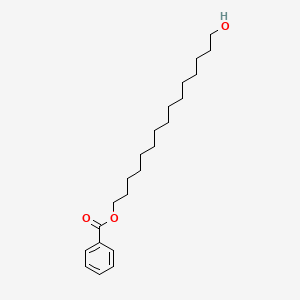
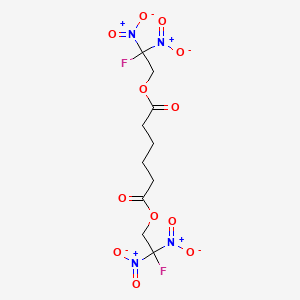

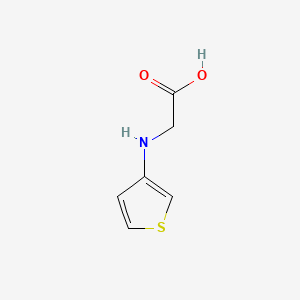
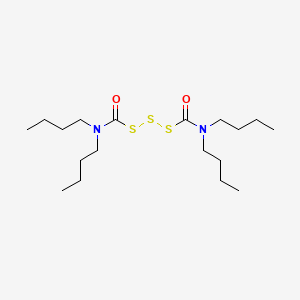
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

